molecular formula C9H10ClNO B13700082 2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride CAS No. 68272-02-6

2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride

Katalognummer: B13700082
CAS-Nummer: 68272-02-6
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: YNQWSRPRGHLARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzimidoyl chlorides, which are characterized by the presence of a benzimidazole ring substituted with a hydroxy group and a chloride atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-2,4-dimethylbenzimidoyl Chloride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-2,4-dimethylbenzimidoyl Chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride involves its ability to form reactive intermediates, such as free radicals or carbocations, under specific conditions. These intermediates can then interact with various molecular targets, including enzymes and nucleic acids, leading to the desired chemical transformations . The pathways involved often include radical-mediated processes or nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both hydroxy and chloride groups makes it a versatile intermediate for various synthetic applications .

Eigenschaften

CAS-Nummer

68272-02-6

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3

InChI-Schlüssel

YNQWSRPRGHLARU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=NO)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.